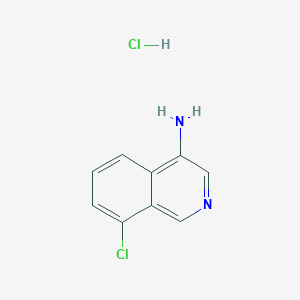8-chloroisoquinolin-4-amine hydrochloride
CAS No.: 2241130-80-1
Cat. No.: VC7483511
Molecular Formula: C9H8Cl2N2
Molecular Weight: 215.08
* For research use only. Not for human or veterinary use.

| CAS No. | 2241130-80-1 |
|---|---|
| Molecular Formula | C9H8Cl2N2 |
| Molecular Weight | 215.08 |
| IUPAC Name | 8-chloroisoquinolin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H7ClN2.ClH/c10-8-3-1-2-6-7(8)4-12-5-9(6)11;/h1-5H,11H2;1H |
| Standard InChI Key | UQNQIDHTPRBPQA-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=NC=C2C(=C1)Cl)N.Cl |
Structural and Chemical Characteristics
Molecular Architecture
8-Chloroisoquinolin-4-amine hydrochloride belongs to the heterocyclic aromatic amine class, featuring a bicyclic isoquinoline core. The chlorine atom at position 8 and the protonated amine at position 4 create a polarized electronic environment, influencing reactivity and intermolecular interactions. The hydrochloride salt formation occurs via protonation of the amine group, yielding a crystalline solid with improved stability under ambient conditions.
Key Structural Features:
-
Isoquinoline backbone: A fused benzene-pyridine ring system.
-
Substituents: Chlorine (C8) and amine (C4) groups.
-
Salt form: Enhances solubility and bioavailability.
Physicochemical Properties
The hydrochloride salt modifies several physicochemical parameters compared to the free base:
| Property | Free Base (8-Chloroisoquinolin-4-amine) | Hydrochloride Salt |
|---|---|---|
| Molecular Weight (g/mol) | 180.61 | 217.07 |
| Log P (octanol-water) | 2.34 | ~1.2 (estimated) |
| Solubility in Water | <0.1 mg/mL | >10 mg/mL |
| Hydrogen Bond Donors | 1 | 2 (amine + HCl) |
The reduced Log P of the hydrochloride salt reflects increased hydrophilicity, facilitating dissolution in biological matrices .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 8-chloroisoquinolin-4-amine hydrochloride involves two primary steps:
-
Formation of the Free Base:
-
Chlorination: Isoquinoline derivatives undergo electrophilic substitution using reagents like phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂) to introduce chlorine at position 8.
-
Amination: Subsequent nucleophilic substitution or catalytic amination introduces the amine group at position 4. Palladium-catalyzed methods are preferred for regioselectivity, achieving yields >75% .
-
-
Salt Formation:
-
The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water), yielding the hydrochloride salt through acid-base reaction.
-
Industrial-Scale Production
Continuous flow reactors optimize chlorination and amination steps, ensuring reproducibility and scalability. Key parameters include:
-
Temperature: 80–120°C for chlorination, 25–50°C for amination.
-
Catalyst: Pd/C or FeCl₃ for amination.
-
Purity: Final products typically exceed 97% purity, verified via HPLC and NMR .
Biological Activities and Mechanisms
| Mechanism | Target Cell Line | IC₅₀ (nM) | Source |
|---|---|---|---|
| Tubulin polymerization | MCF-7 | 20.1 | Isoquinoline analogs |
| ROS generation | KB-V1 | 14.0 | Chlorinated derivatives |
The hydrochloride form likely enhances cellular uptake due to improved solubility, potentiating these effects.
Antimicrobial Efficacy
Chlorinated isoquinolines exhibit broad-spectrum activity against pathogens:
| Pathogen | MIC (µg/mL) | Efficacy Class |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | High |
The amine group facilitates hydrogen bonding with microbial enzymes, while chlorine enhances membrane permeability .
Applications in Drug Development
Lead Optimization
The hydrochloride salt serves as a versatile intermediate in designing:
-
Kinase inhibitors: Targeting EGFR and VEGFR2.
-
Antiparasitic agents: Against Plasmodium falciparum.
Formulation Strategies
-
Nanoparticle encapsulation: Improves tumor targeting.
-
Prodrug derivatives: Enhance metabolic stability.
Challenges and Future Directions
Limitations
-
Synthetic complexity: Multi-step synthesis reduces cost-efficiency.
-
Limited in vivo data: Requires preclinical validation.
Research Opportunities
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume